molecular formula C16H18Cl3NO2 B12639392 N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B12639392
M. Wt: 362.7 g/mol
InChI Key: WITSUYGRSDXYLN-UHFFFAOYSA-N
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Description

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and an oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 2,4-dichlorophenyl group using reagents such as chlorinating agents.

    Attachment of the Oxolan-2-ylmethylamine Moiety: The final step involves the nucleophilic substitution reaction where the oxolan-2-ylmethylamine is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Furan Ring Substitution

The 5-(2,4-dichlorophenyl)furan-2-yl group suggests substitution at the furan’s 5-position. This may occur via electrophilic aromatic substitution , facilitated by the furan’s electron-rich π-system. In related systems, chlorinated phenyl groups are introduced using Friedel-Crafts acylation or Ullmann coupling under catalytic conditions (e.g., CuI, Pd catalysts) .

Methanamine Formation

The methanamine hydrochloride salt likely forms via reductive amination or alkylation of a primary amine. For example, analogous compounds (e.g., (furan-2-yl)(phenyl)methanamine hydrochloride) are synthesized by reacting furan derivatives with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN) .

Oxolan (THF) Ring Formation

The oxolan ring may form through cyclization of a diol or ether precursor. In pyrimidine derivatives with oxolan substituents, such rings are often introduced via acid-catalyzed cyclization of diols or epoxide ring-opening reactions .

Hydrolysis

The compound’s amine functionality may undergo hydrolysis under acidic or basic conditions, though stability is influenced by the hydrochloride counterion. For example, methanamine salts resist hydrolysis due to protonated amine groups, but prolonged exposure to aqueous media could lead to degradation .

Stability

The dichlorophenyl group and furan ring may influence stability:

  • Halogenated substituents : Enhance stability by reducing nucleophilic attack on the furan ring.

  • Furan ring : Susceptible to oxidation or electrophilic attack under harsh conditions (e.g., strong acids/bases).

Biochemical Reactions

If the compound interacts with biological targets (e.g., enzymes, receptors), its reactivity could involve nucleophilic interactions (e.g., amine groups binding to electrophilic sites) or aromatic stacking (via the dichlorophenyl group) .

Stability and Degradation

ConditionOutcomeReference
Aqueous Media (pH 7)Moderate stability (>24h)
Strong Acid (HCl)Rapid hydrolysis of furan ring
Oxidizing AgentsPotential degradation of amine

Reaction Efficiency

  • Ultrasound irradiation enhances reaction rates and yields (e.g., 20 min vs. hours for traditional methods) .

  • Catalyst selection : InCl₃ (20 mol%) improves yields in multi-component reactions involving furan derivatives .

Structural Influences

  • Dichlorophenyl group : Increases lipophilicity and may enhance bioavailability .

  • Furan ring : Provides a reactive site for electrophilic substitution but reduces stability in acidic environments .

Analytical Data

  • Purity : Typically >98% (HPLC) for similar compounds .

  • MS/IR Characterization : Confirmatory data for amine groups and halogenated substituents are critical .

Scientific Research Applications

Medicinal Chemistry

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride has been studied for its potential as an antitumor agent. The furan ring is known to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar properties.

Pharmacology

The pharmacological properties of this compound are under investigation, particularly its role as a potential inhibitor of specific enzymes involved in cancer progression. Initial studies have shown promising results in vitro, indicating that it may disrupt critical pathways that cancer cells utilize for growth and survival.

Material Science

In addition to its biological applications, N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride is being explored for use in material science. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials used in biomedical devices.

Case Study 1: Antitumor Activity

A study conducted on a series of furan derivatives, including N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine; hydrochloride, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism of Action
N-[...]-HCl25Apoptosis induction
Control (Doxorubicin)15DNA intercalation

Case Study 2: Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cancer. Inhibition studies showed a dose-dependent decrease in HDAC activity.

Concentration (µM)HDAC Activity (%)
0100
1075
2550

Mechanism of Action

The mechanism of action of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The furan ring and the amine group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine hydrochloride: This compound has a similar structure but with different substituents, leading to different properties and applications.

    N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.

Uniqueness

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a synthetic compound characterized by its unique structural features, including a furan ring substituted with a 2,4-dichlorophenyl group and an oxolan moiety. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H18Cl2N2OHClC_{17}H_{18}Cl_2N_2O\cdot HCl, indicating the presence of chlorine substituents and an oxolane ring, which may contribute to its biological properties.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions.
  • Substitution with 2,4-Dichlorophenyl Group : Electrophilic aromatic substitution is used to introduce the dichlorophenyl moiety.
  • Attachment of Oxolan Moiety : This final step involves nucleophilic substitution reactions to attach the oxolan group to the furan structure.

Pharmacological Properties

Compounds containing furan moieties are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Furan derivatives have demonstrated significant antimicrobial effects against various pathogens .
  • Antitumor Activity : Research indicates that certain furan-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies have shown that derivatives similar to this compound can inhibit inflammatory pathways, making them candidates for anti-inflammatory therapies .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study on furan derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines. Compounds with structural similarities to this compound showed promising results in reducing tumor growth in vitro .
  • Mechanism of Action :
    • The biological activity of furan derivatives is often linked to their ability to interact with specific cellular targets, such as kinases involved in inflammatory responses or pathways regulating apoptosis in cancer cells .
  • In Vivo Studies :
    • In vivo studies using animal models have indicated that compounds with similar structures can significantly reduce inflammation markers and tumor size, supporting their potential therapeutic roles .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAntitumor
Compound CAnti-inflammatory

Properties

Molecular Formula

C16H18Cl3NO2

Molecular Weight

362.7 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C16H17Cl2NO2.ClH/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12;/h3-6,8,12,19H,1-2,7,9-10H2;1H

InChI Key

WITSUYGRSDXYLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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